molecular formula C12H6Br4O2 B14619617 p-Biphenyldiol, tetrabromo- CAS No. 958799-31-0

p-Biphenyldiol, tetrabromo-

Cat. No.: B14619617
CAS No.: 958799-31-0
M. Wt: 501.79 g/mol
InChI Key: VCPOGIZHOKSLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Biphenyldiol, tetrabromo-: is a chemical compound known for its significant role in various biological and chemical processes. It is also referred to as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol. This compound is particularly notable for its algicidal properties, meaning it can inhibit or kill algae, making it a valuable tool in marine biology and environmental science .

Preparation Methods

The synthesis of p-Biphenyldiol, tetrabromo- involves several steps. One common method includes the bromination of biphenyldiol. The process typically involves the use of bromine as a reagent under controlled conditions to ensure the selective bromination at the desired positions on the biphenyldiol molecule . The reaction conditions often require a solvent like chloroform and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with stringent controls to ensure purity and yield .

Chemical Reactions Analysis

p-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure conditions to optimize the reaction. The major products formed from these reactions depend on the specific reagents and conditions used but often include various brominated derivatives of biphenyldiol .

Scientific Research Applications

p-Biphenyldiol, tetrabromo- has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which p-Biphenyldiol, tetrabromo- exerts its effects is through the inhibition of plastoquinone synthesis in algae. Plastoquinone is a crucial component in the electron transport chain of photosynthesis. By inhibiting its synthesis, p-Biphenyldiol, tetrabromo- disrupts the photosynthetic process, leading to the death or inhibition of algae . This effect cascades to other key metabolic processes, making it a potent algicidal agent .

Comparison with Similar Compounds

p-Biphenyldiol, tetrabromo- can be compared with other brominated biphenyl compounds, such as:

The uniqueness of p-Biphenyldiol, tetrabromo- lies in its specific inhibition of plastoquinone synthesis, which is not a common mechanism among similar compounds .

Properties

CAS No.

958799-31-0

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H

InChI Key

VCPOGIZHOKSLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.